
3-(o-Tolyloxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines, including 3-(o-Tolyloxy)aniline hydrochloride, involves a variety of methods and applications. The synthesis process can be influenced by different parameters such as the oxidant/monomer ratio, added acid, oxidant, temperature, and water content . A common method involves etherification utilizing copper iodide, N,N-dimethylglycine hydrochloride, and cesium carbonate .Chemical Reactions Analysis
Aniline-based compounds, including 3-(o-Tolyloxy)aniline hydrochloride, have been studied for their reaction kinetics and thermodynamics . For instance, the reaction of aniline with phosphoryl chloride (POCl3) has been investigated for its corrosion inhibition performance .Applications De Recherche Scientifique
Conducting Polymer Hydrogels
This compound is integral in the creation of polyaniline-based conducting hydrogels . These hydrogels are promising for biomedical applications due to their biocompatibility, hydrophilic properties, and electroconductivity. They are used in bioconductors, biosensors, implantable medical devices, and tissue engineering.
Flexible Electronics
The flexible nature of polyaniline hydrogels, which can be derived from 3-(o-Tolyloxy)aniline hydrochloride , makes them suitable for innovative technologies like flexible electronics . They are particularly useful in the development of flexible supercapacitors and solar cells, contributing to the advancement of renewable energy technologies.
Electro-Stimulated Drug Delivery Systems
3-(o-Tolyloxy)aniline hydrochloride: -based hydrogels can be engineered to respond to electrical stimuli, making them ideal for controlled drug delivery systems . These systems can release medication in response to an electrical signal, providing targeted therapy with improved patient compliance.
Artificial Muscle and Tissue Engineering
The biocompatibility and flexible nature of polyaniline hydrogels also allow for their use in artificial muscles and tissue engineering . These materials can mimic the expansion and contraction of natural muscles, making them valuable for medical prosthetics and regenerative medicine.
Safety and Hazards
Aniline, a related compound to 3-(o-Tolyloxy)aniline hydrochloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is also suspected of causing genetic defects and cancer .
Orientations Futures
The future directions for 3-(o-Tolyloxy)aniline hydrochloride and related compounds involve their potential applications in various fields. For instance, copolymers of aniline have been studied for their potential use in energy generation storage devices, protective coatings, and electrochemical sensors . Furthermore, the mechanochemical synthesis of polyanilines, made by oxidative polymerization of anilines, has been reviewed for its potential applications in various fields of organic-based optoelectronic as well as energy storage devices .
Mécanisme D'action
Target of Action
It is known that aniline, a similar compound, interacts with proteins such as kallikrein-1 and serum albumin . These proteins play crucial roles in physiological processes such as blood clotting and drug transport, respectively .
Mode of Action
Amines, including aniline, are known to be basic and good nucleophiles . They can react with electrophiles in several polar reactions . This suggests that 3-(o-Tolyloxy)aniline hydrochloride might interact with its targets through similar mechanisms.
Biochemical Pathways
Anilines are precursors to many industrial chemicals, including precursors to polyurethane . This suggests that they might be involved in various biochemical reactions and pathways.
Pharmacokinetics
Atomoxetine hcl, a compound with a similar structure, is well-absorbed after oral administration and is minimally affected by food . It is eliminated primarily by oxidative metabolism through the cytochrome P450 2D6 (CYP2D6) enzymatic pathway and subsequent glucuronidation . Atomoxetine HCl has a half-life of about 5 hours . These properties might give some insights into the ADME properties of 3-(o-Tolyloxy)aniline hydrochloride.
Result of Action
Based on the properties of amines, it can be inferred that the compound might influence the ph of its environment due to its basic nature . This could potentially affect various physiological processes.
Action Environment
The action of 3-(o-Tolyloxy)aniline hydrochloride might be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s basicity and, consequently, its interactions with targets . Additionally, the presence of other compounds could potentially influence its reactivity and stability.
Propriétés
IUPAC Name |
3-(2-methylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12;/h2-9H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNVVLQZZIZXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

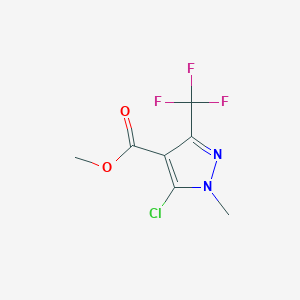
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
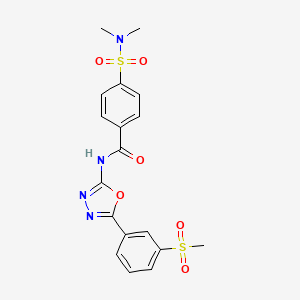
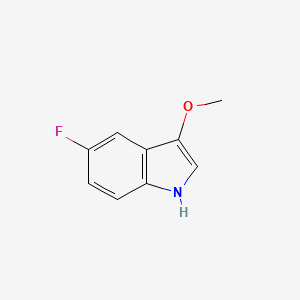
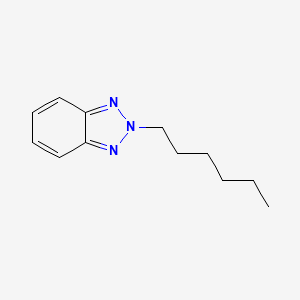
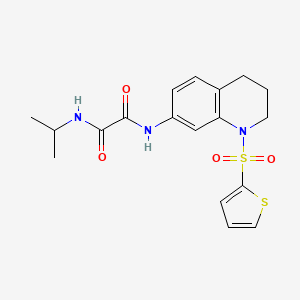
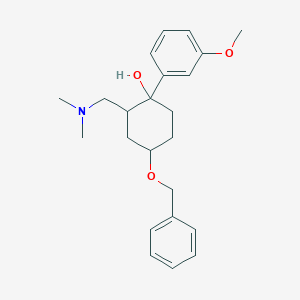
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2886853.png)
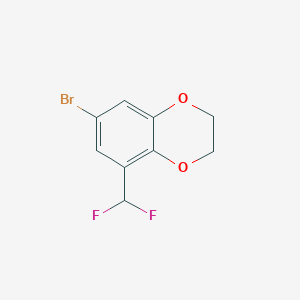
![2-(4-chlorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2886857.png)



![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)